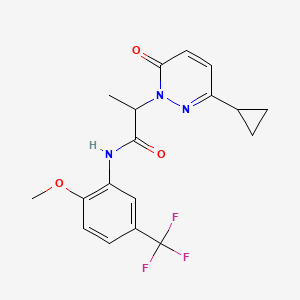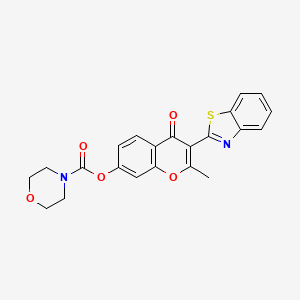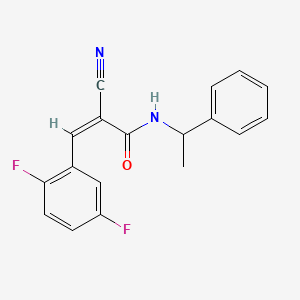
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as DFP-10917, is a chemical compound that has been identified as a potential drug candidate for the treatment of cancer. This compound belongs to the class of enamide derivatives and has shown promising results in preclinical studies.
作用機序
The mechanism of action of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is a key process in cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. As a result, cancer cells are unable to divide and proliferate, leading to their death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have minimal toxicity in normal cells, indicating that it has a selective cytotoxic effect towards cancer cells. In addition, this compound has been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in cancer development and progression.
実験室実験の利点と制限
One of the main advantages of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide is its selective cytotoxic effect towards cancer cells, which reduces the risk of toxicity in normal cells. However, the synthesis of this compound is complex and requires multiple steps, which can be a limitation for large-scale production. Moreover, the in vivo efficacy of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has not been fully established, and further studies are needed to evaluate its potential as a cancer therapy.
将来の方向性
There are several future directions for the research on (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. One potential direction is to investigate the synergistic effect of this compound with other chemotherapeutic agents, which may enhance its efficacy and reduce the risk of drug resistance. Another direction is to explore the use of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide in combination with targeted therapies, such as immunotherapy or molecularly targeted agents. Moreover, the development of novel drug delivery systems for (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide may improve its pharmacokinetic properties and increase its efficacy in vivo.
合成法
The synthesis of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves a multi-step process that starts with the reaction of 2,5-difluorobenzonitrile with ethylmagnesium bromide. The resulting compound is then reacted with 1-phenylethylamine to obtain the intermediate product, which is further reacted with acryloyl chloride to yield (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide.
科学的研究の応用
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.
特性
IUPAC Name |
(Z)-2-cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O/c1-12(13-5-3-2-4-6-13)22-18(23)15(11-21)9-14-10-16(19)7-8-17(14)20/h2-10,12H,1H3,(H,22,23)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUYDEUSSKDZBP-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2817160.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2817161.png)
![6-(2,4,5-Trichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2817162.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2817165.png)
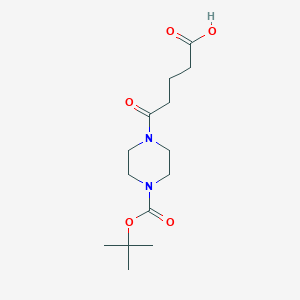
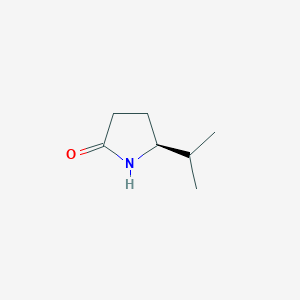
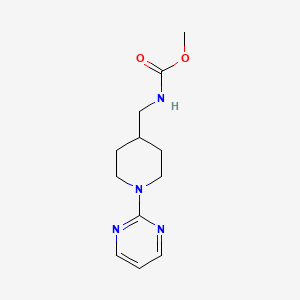
![8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2817171.png)
![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)
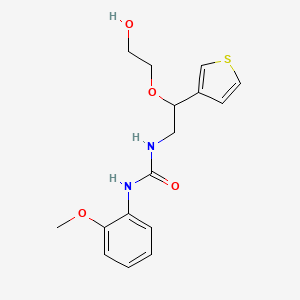
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)

